![molecular formula C16H18IN B14672132 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide CAS No. 50496-66-7](/img/structure/B14672132.png)
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a styryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 1-ethylpyridinium iodide with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group attached to the pyridinium ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or cyanides under mild to moderate conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted pyridinium derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide
- 1-Ethyl-2-[2-(4-chlorophenyl)ethenyl]pyridin-1-ium iodide
Comparison: 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
50496-66-7 |
|---|---|
Formule moléculaire |
C16H18IN |
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
1-ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-3-17-13-5-4-6-16(17)12-11-15-9-7-14(2)8-10-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VTUIZLOBFBHPEY-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


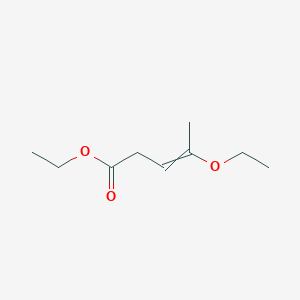
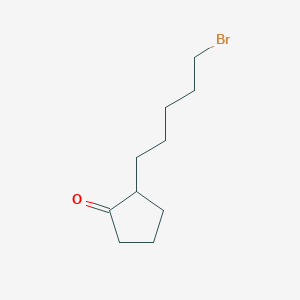

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
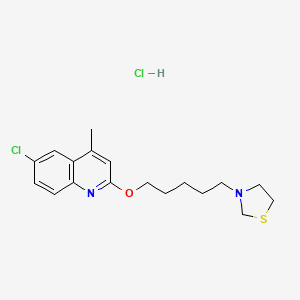

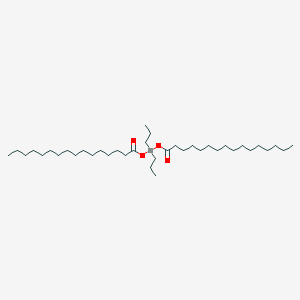
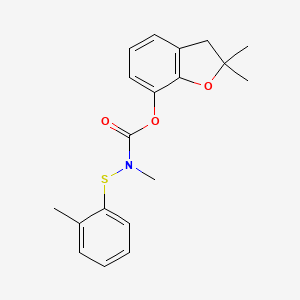

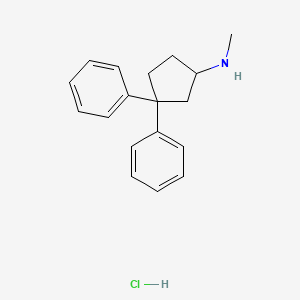
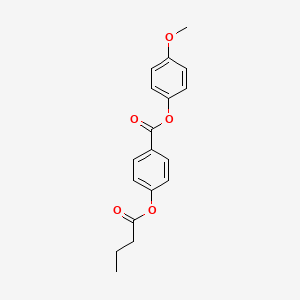
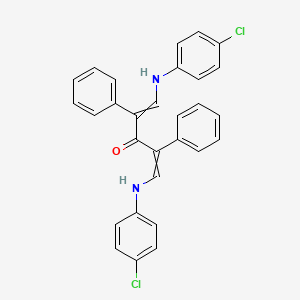
![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)
